molecular formula C18H16Cl2F3N3O B4119798 4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No. B4119798
M. Wt: 418.2 g/mol
InChI Key: MXPHFGQZJMCDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, also known as DTCPA, is a compound that has been extensively studied in scientific research. It belongs to the class of piperazine derivatives and has been found to have potential therapeutic applications in various fields.

Mechanism of Action

4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide acts as a selective antagonist for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. By binding to the sigma-1 receptor, 4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide modulates its activity, leading to various physiological effects.
Biochemical and Physiological Effects:
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been found to have various biochemical and physiological effects, including modulation of intracellular calcium signaling, regulation of ion channels, and modulation of protein folding. It has also been found to have anxiolytic and antidepressant effects, as well as potential anticancer effects.

Advantages and Limitations for Lab Experiments

4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, including further studies on its mechanism of action and physiological effects, as well as its potential therapeutic applications in various fields. Future studies should also focus on the safety and efficacy of 4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, particularly in the context of its potential therapeutic applications.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have potential applications in the field of neuropharmacology, particularly in the treatment of anxiety and depression. It has also been found to have potential applications in the field of oncology, particularly in the treatment of cancer.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F3N3O/c19-14-6-5-12(11-15(14)20)25-7-9-26(10-8-25)17(27)24-16-4-2-1-3-13(16)18(21,22)23/h1-6,11H,7-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPHFGQZJMCDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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